Comparative Antileishmanial Potency: Antiparasitic Agent-5 vs. Direct Series Analogs
In a direct head-to-head comparison of 49 hybrid compounds against the clinically relevant intracellular amastigote form of Leishmania infantum, Antiparasitic Agent-5 (compound 8h) exhibits an IC50 of 2.50 μM [1]. This demonstrates superior potency compared to the close analog Antiparasitic Agent-6 (5b, IC50 = 3.89 μM) and comparable activity to Antiparasitic Agent-7 (5d, IC50 = 2.38 μM) and compound 8o (IC50 = 2.85 μM) within the same assay system [1].
| Evidence Dimension | In vitro potency against Leishmania infantum intracellular amastigotes |
|---|---|
| Target Compound Data | IC50 = 2.50 μM |
| Comparator Or Baseline | Antiparasitic Agent-6 (5b): IC50 = 3.89 μM; Antiparasitic Agent-7 (5d): IC50 = 2.38 μM; Compound 8o: IC50 = 2.85 μM |
| Quantified Difference | Agent-5 is 1.56-fold more potent than Agent-6 (5b) and 1.14-fold more potent than compound 8o. It is 1.05-fold less potent than Agent-7 (5d). |
| Conditions | In vitro assay against intracellular amastigotes of L. infantum; cytotoxicity assessed using HFF-1 fibroblasts and HepG2 hepatocytes [1]. |
Why This Matters
This quantifies the precise SAR impact of structural modifications on target potency, enabling informed selection of a specific tool compound for further biological evaluation.
- [1] Fernandes FS, et al. Discovery of highly potent and selective antiparasitic new oxadiazole and hydroxy-oxindole small molecule hybrids. Eur J Med Chem. 2020;201:112418. PMID: 32590115. View Source
